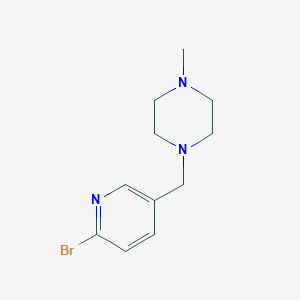

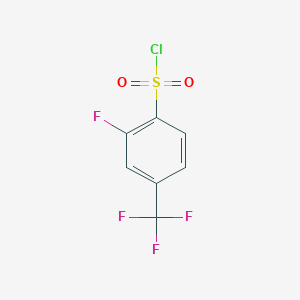

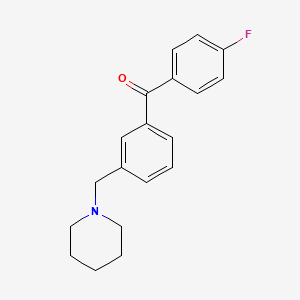

![molecular formula C22H25NO4 B1343406 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone CAS No. 898755-82-3](/img/structure/B1343406.png)

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone is a complex organic molecule that likely contains a benzophenone moiety substituted with a methoxy group and a spirocyclic compound that includes both oxygen and nitrogen atoms within its ring system. The structure suggests a potential for interesting chemical properties and reactivity due to the presence of the spirocyclic and benzophenone components.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated in the literature. For instance, a reaction involving 4-benzoyl-5-phenylfuran-2,3-dione with certain azaspirodecanediones leads to the formation of cyclopentene diones with a spirocyclic structure . This suggests that similar synthetic strategies could be employed to synthesize the compound , possibly involving a furan dione precursor and a suitable azaspirodecanedione.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction (XRD) analysis, which provides detailed information about the arrangement of atoms within the crystal . This technique could be used to determine the precise molecular structure of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone, revealing the stereochemistry and conformation of the spirocyclic and benzophenone components.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the functional groups present in the molecule. The benzophenone moiety is known for its photochemical properties, while the spirocyclic part of the molecule could be involved in various ring-opening or ring-closure reactions, depending on the reaction conditions and the presence of nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. For example, the presence of the methoxy group could affect the compound's solubility in organic solvents, while the rigid spirocyclic framework could influence its melting point. NMR spectroscopy has been used to assign the absolute configuration of similar spirocyclic compounds , which is crucial for understanding the compound's chiral properties and its potential interactions with other chiral molecules.

Aplicaciones Científicas De Investigación

Antitubercular Applications

Research into structurally similar compounds, such as benzothiazinones, reveals significant antitubercular properties. For example, the structural study of a promising antitubercular drug candidate highlighted its potential effectiveness against Mycobacterium tuberculosis, indicating the compound's relevance in developing new treatments for tuberculosis (Richter et al., 2022). This suggests that derivatives of benzophenone, like the one , could have applications in researching and developing antitubercular agents.

Antiviral Activity

Another area of application is in the development of antiviral drugs. Spirothiazolidinone compounds, which share a structural motif with the compound , have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). This underscores the potential of such compounds in the synthesis of new antiviral medications.

Synthesis and Chemical Reactions

The compound's structural framework also lends itself to exploration in synthetic chemistry. For instance, research on similar spiro compounds has led to novel synthesis methods and understanding of regioselectivity in chemical reactions (Koszytkowska-Stawińska et al., 2004). Such studies contribute to the broader knowledge of chemical synthesis techniques, potentially influencing how researchers approach the synthesis of complex molecules.

Environmental Remediation

Additionally, compounds with benzophenone structures have been studied for their removal from environmental matrices. For example, research on benzophenone-type UV filters in urine highlighted concerns about environmental and human exposure (Gao et al., 2015). This suggests that compounds similar to 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone could be relevant in studies focusing on environmental pollution and remediation strategies.

Propiedades

IUPAC Name |

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-25-19-8-6-17(7-9-19)21(24)20-5-3-2-4-18(20)16-23-12-10-22(11-13-23)26-14-15-27-22/h2-9H,10-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRGRIVARSFEAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643748 |

Source

|

| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone | |

CAS RN |

898755-82-3 |

Source

|

| Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

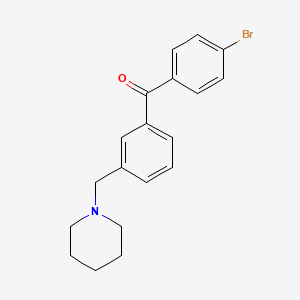

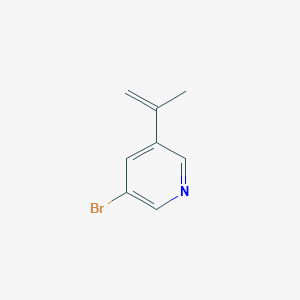

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)